![molecular formula C26H31NO16 B561987 2-Nitrophenyl 2,2',3,3',4'-penta-O-acetyl-b-D-xylobioside CAS No. 162088-92-8](/img/structure/B561987.png)
2-Nitrophenyl 2,2',3,3',4'-penta-O-acetyl-b-D-xylobioside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Nitrophenyl 2,2’,3,3’,4’-penta-O-acetyl-b-D-xylobioside is a valuable compound extensively utilized in biomedicine . It serves as a crucial tool in the development of drugs targeting oxidative stress-related diseases, including cardiovascular disorders and cancer .
Molecular Structure Analysis
The molecular structure of 2-Nitrophenyl 2,2’,3,3’,4’-penta-O-acetyl-b-D-xylobioside contains a total of 76 bonds; 45 non-H bond(s), 13 multiple bond(s), 15 rotatable bond(s), 7 double bond(s), 6 aromatic bond(s), 3 six-membered ring(s), 5 ester(s) (aliphatic) .Scientific Research Applications
Proteomics Research
This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to our understanding of cell biology as proteins are vital parts of living organisms, with many functions.
Pseudomonas aeruginosa Research
Recent studies have shown that compounds based on a (2-nitrophenyl)methanol scaffold, which includes “2-Nitrophenyl 2,2’,3,3’,4’-penta-O-acetyl-b-D-xylobioside”, are promising inhibitors of PqsD , a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . This bacterium is a common pathogen that can cause disease in animals and humans. The compound displayed anti-biofilm activity and a tight-binding mode of action .
Biochemical Research
The compound is also classified under additional biochemicals , indicating its use in various biochemical research applications. Biochemical research involves the study of the chemical substances and vital processes occurring in living organisms. This broad field includes many sub-disciplines such as biochemistry, molecular biology, cell biology, and genetics.
properties
IUPAC Name |
[(3R,4S,5R,6S)-4,5-diacetyloxy-6-[(3R,4S,5R,6S)-4,5-diacetyloxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxan-3-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO16/c1-12(28)37-19-10-35-26(23(40-15(4)31)21(19)38-13(2)29)43-20-11-36-25(24(41-16(5)32)22(20)39-14(3)30)42-18-9-7-6-8-17(18)27(33)34/h6-9,19-26H,10-11H2,1-5H3/t19-,20-,21+,22+,23-,24-,25+,26+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQWPHZHKFBKPE-FVWBIGPJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2COC(C(C2OC(=O)C)OC(=O)C)OC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)O[C@@H]2CO[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)OC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745383 |
Source
|
Record name | 2-Nitrophenyl 2,3-di-O-acetyl-4-O-(2,3,4-tri-O-acetyl-beta-D-xylopyranosyl)-beta-D-xylopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00745383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
613.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitrophenyl 2,2',3,3',4'-penta-O-acetyl-b-D-xylobioside | |
CAS RN |
162088-92-8 |
Source
|
Record name | 2-Nitrophenyl 2,3-di-O-acetyl-4-O-(2,3,4-tri-O-acetyl-beta-D-xylopyranosyl)-beta-D-xylopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00745383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.